molecular formula C10H9NO3S B089614 4-Aminonaphthalene-2-sulphonic acid CAS No. 134-54-3

4-Aminonaphthalene-2-sulphonic acid

Cat. No. B089614
CAS RN: 134-54-3
M. Wt: 223.25 g/mol
InChI Key: HXXMONHYPKNZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminonaphthalene-2-sulphonic acid (4-ANSA) is an organic compound that belongs to the class of naphthalene sulfonic acids. It is widely used in the chemical industry as a pH indicator, dye, and as a reagent in the synthesis of other organic compounds. 4-ANSA has also been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalene-2-sulphonic acid is based on its ability to undergo reversible protonation and deprotonation reactions. The sulfonic acid group of 4-Aminonaphthalene-2-sulphonic acid can act as a proton donor or acceptor depending on the pH of the surrounding environment. This property makes it an excellent pH indicator and a useful tool for studying pH-dependent biological processes.
Biochemical and Physiological Effects:
4-Aminonaphthalene-2-sulphonic acid has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. It is non-carcinogenic and does not cause mutations in DNA. However, it should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Aminonaphthalene-2-sulphonic acid in lab experiments include its high sensitivity to pH changes, its low toxicity, and its ease of use. However, its limitations include its limited solubility in water and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of 4-Aminonaphthalene-2-sulphonic acid in scientific research. One potential application is in the development of new pH-sensitive imaging probes for use in live-cell imaging. Another potential application is in the development of new biosensors for the detection of pH changes in biological systems. Additionally, 4-Aminonaphthalene-2-sulphonic acid could be used as a tool for studying the pH-dependent mechanisms of drug action.

Synthesis Methods

The synthesis of 4-Aminonaphthalene-2-sulphonic acid involves the reaction of 2-naphthol with sulfuric acid and nitric acid to form 2-naphthol-6,8-disulfonic acid. This intermediate is then reduced with sodium sulfite to form 4-Aminonaphthalene-2-sulphonic acid. The yield of this process can be improved by optimizing the reaction conditions.

Scientific Research Applications

4-Aminonaphthalene-2-sulphonic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a fluorescent probe to study protein-protein interactions and to monitor the pH changes in biological systems. It has also been used as a chromophore to study the binding of small molecules to proteins and to monitor enzyme activity.

properties

CAS RN

134-54-3

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-aminonaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14)

InChI Key

HXXMONHYPKNZHE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O

Other CAS RN

134-54-3

Origin of Product

United States

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